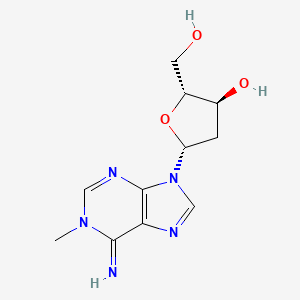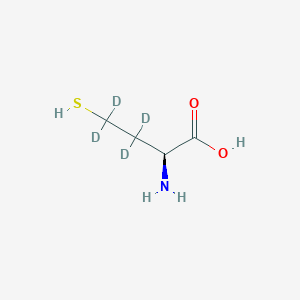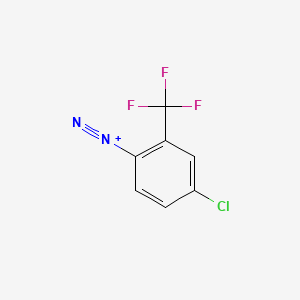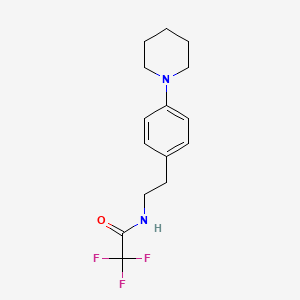
Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro-: is a synthetic organic compound characterized by the presence of a trifluoroacetamide group attached to a piperidinophenethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- typically involves the following steps:
Formation of the Piperidinophenethyl Intermediate: The initial step involves the synthesis of the piperidinophenethyl intermediate. This can be achieved through a nucleophilic substitution reaction where a piperidine ring is introduced to a phenethyl group.
Introduction of the Trifluoroacetamide Group: The next step involves the introduction of the trifluoroacetamide group. This can be done by reacting the piperidinophenethyl intermediate with trifluoroacetic anhydride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- may involve large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
化学反応の分析
Types of Reactions
Oxidation: Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group of the acetamide.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl group, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, sodium iodide in acetone.
Major Products
Oxidation: Formation of piperidinophenethyl ketones.
Reduction: Formation of piperidinophenethyl alcohols.
Substitution: Formation of halogenated piperidinophenethyl derivatives.
科学的研究の応用
Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.
Materials Science: It is used in the development of novel materials with specific electronic properties due to the presence of the trifluoroacetamide group.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The trifluoroacetamide group enhances the compound’s ability to cross the blood-brain barrier, allowing it to exert its effects on central nervous system receptors. The piperidinophenethyl moiety interacts with receptor sites, modulating their activity and leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
- Acetamide, N-(4-piperidinophenethyl)-4-piperidinobenzeneacetamide
- 2-(4-piperidin-1-ylphenyl)-N-[2-(4-piperidin-1-ylphenyl)ethyl]acetamide
Uniqueness
Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound in medicinal chemistry for the development of drugs with specific receptor affinities and pharmacokinetic profiles.
特性
CAS番号 |
38591-45-6 |
|---|---|
分子式 |
C15H19F3N2O |
分子量 |
300.32 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-[2-(4-piperidin-1-ylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C15H19F3N2O/c16-15(17,18)14(21)19-9-8-12-4-6-13(7-5-12)20-10-2-1-3-11-20/h4-7H,1-3,8-11H2,(H,19,21) |
InChIキー |
AQEDEQXZVSOWPC-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CCNC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




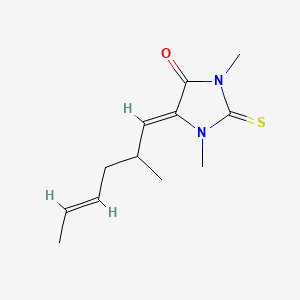
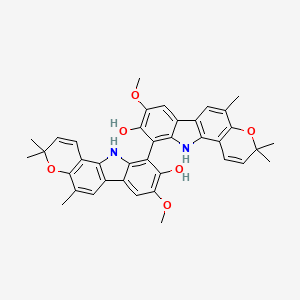
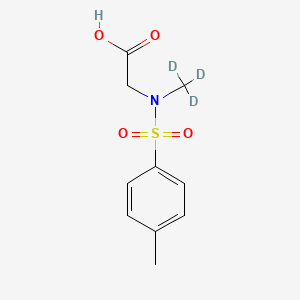
![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)
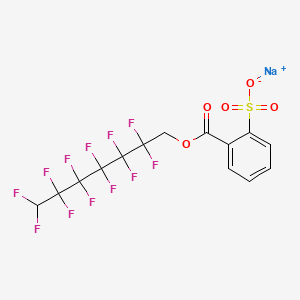

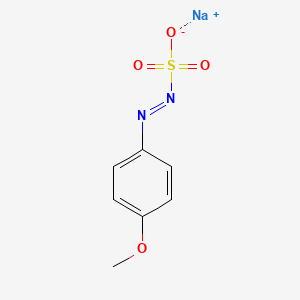
![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)
